

A Comprehensive Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxyphenylglyoxal hydrate*

Cat. No.: *B171651*

[Get Quote](#)

Abstract

4-Hydroxyphenylglyoxal hydrate, also known as p-Hydroxyphenylglyoxal monohydrate, is a versatile bifunctional molecule of significant interest in chemical and biological research. Its unique structure, featuring a phenolic hydroxyl group, a ketone, and a hydrated aldehyde, imparts a distinct reactivity profile that makes it an invaluable tool in various scientific domains. This technical guide provides an in-depth exploration of the physicochemical characteristics, synthesis, analytical validation, and key applications of **4-Hydroxyphenylglyoxal hydrate**. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this important chemical entity.

Chemical Identity and Molecular Structure

4-Hydroxyphenylglyoxal hydrate is the hydrated form of 2-(4-hydroxyphenyl)-2-oxoacetaldehyde. In aqueous solutions and its crystalline solid state, the aldehyde group exists predominantly as a geminal diol. This hydration is a critical feature, enhancing its stability and handling properties compared to the anhydrous form.[\[1\]](#)

Below is the chemical structure of **4-Hydroxyphenylglyoxal hydrate**:

Caption: Molecular structure of **4-Hydroxyphenylglyoxal hydrate**.

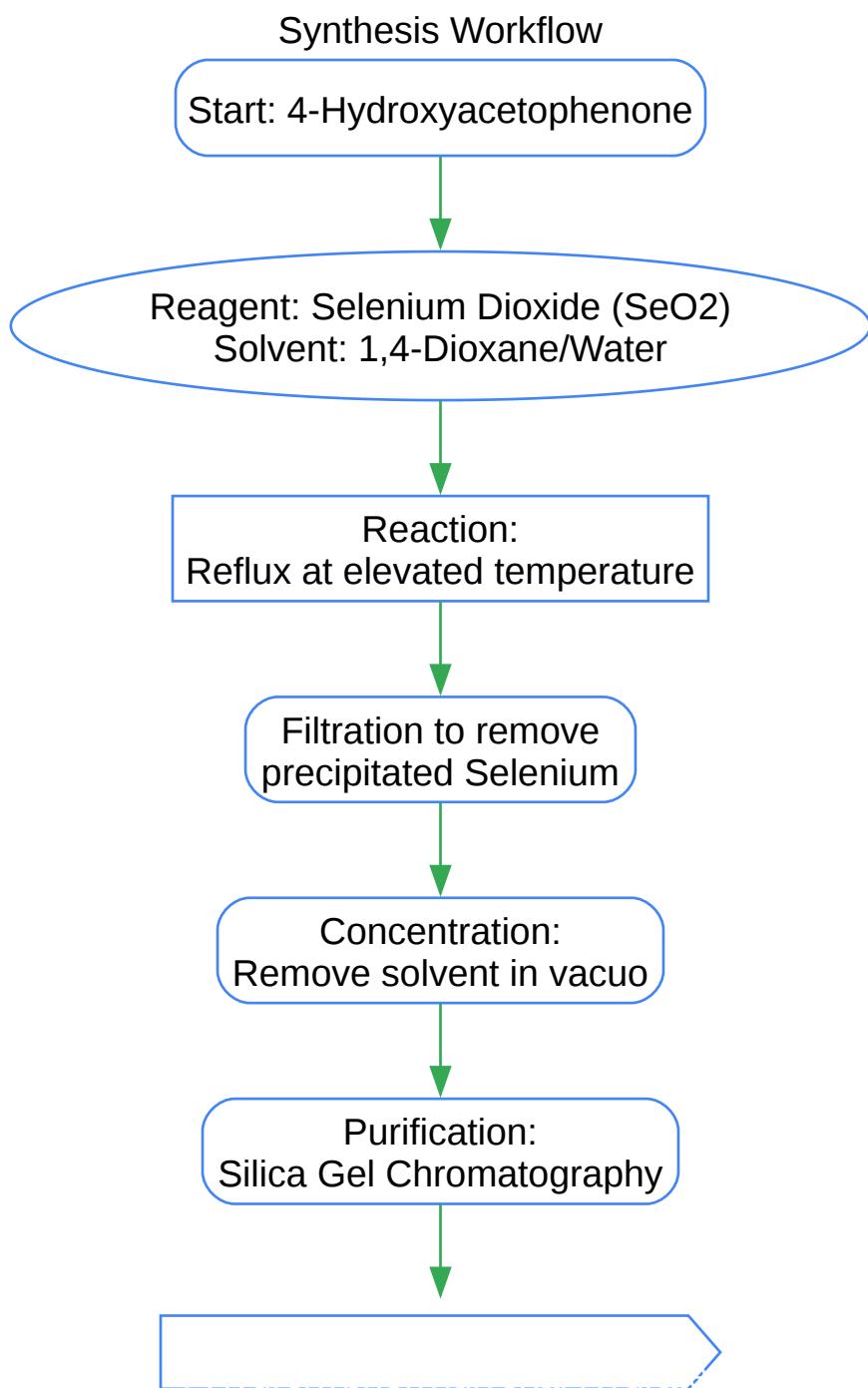
Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone	[2]
Synonyms	p-Hydroxyphenylglyoxal monohydrate, (4-Hydroxyphenyl) (oxo)acetaldehyde hydrate	[2] [3]
CAS Number	197447-05-5, 24645-80-5	[3]
Molecular Formula	C ₈ H ₈ O ₄ (Hydrate: C ₈ H ₆ O ₃ ·H ₂ O)	[2] [3] [4]
Molecular Weight	168.15 g/mol	[3] [4]
MDL Number	MFCD00211308	[3] [4]
PubChem CID	23318533	[3]

Physicochemical Characteristics

The physical and chemical properties of **4-Hydroxyphenylglyoxal hydrate** are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data


Property	Value	Source(s)
Appearance	Light yellow solid	[3]
Melting Point	108 - 110 °C	[2][3]
Boiling Point	377.1 ± 27.0 °C (Predicted)	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]
pKa	7.73 ± 0.15 (Predicted)	[2]
Density	1.464 ± 0.06 g/cm³ (Predicted)	[2]

Stability and Storage

4-Hydroxyphenylglyoxal hydrate is chemically stable under standard ambient conditions.[5] For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C in a dry, well-ventilated place, preferably under an inert gas like nitrogen.[2][3][4] The hydrate form is more stable and easier to handle than the anhydrous liquid, which can polymerize upon standing.[1]

Synthesis and Purification

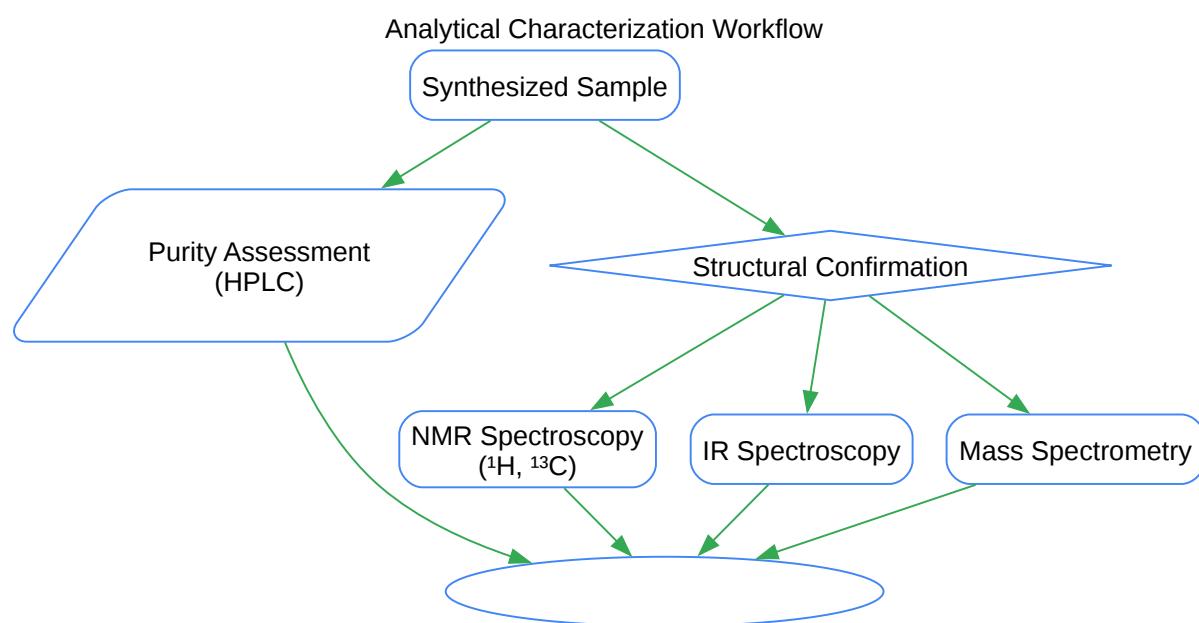
The most common and well-established method for synthesizing **4-Hydroxyphenylglyoxal hydrate** is through the oxidation of 4-hydroxyacetophenone.[6] This reaction typically employs selenium dioxide (SeO_2) as the oxidizing agent in a suitable solvent system.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Hydroxyphenylglyoxal hydrate**.

Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

This protocol is adapted from established procedures for the oxidation of acetophenones.[\[6\]](#)[\[7\]](#)


- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a mixture of 1,4-dioxane and a small amount of water. Heat the mixture gently (e.g., 55°C) with stirring until the SeO_2 is completely dissolved.[\[7\]](#)[\[8\]](#)
- Reaction: Add 4-hydroxyacetophenone to the solution in one portion.[\[6\]](#)[\[7\]](#) Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours) until the reaction is complete (monitor by TLC).[\[7\]](#)[\[8\]](#)
- Workup: After cooling, the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the dioxane and water.[\[7\]](#)[\[8\]](#)
- Purification: The resulting crude product is purified by silica gel column chromatography. Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) yields the pure **4-Hydroxyphenylglyoxal hydrate**.[\[8\]](#)
- Crystallization: The purified product can be further crystallized from hot water to obtain the stable hydrate form.[\[7\]](#)

Analytical Characterization

To ensure the identity, purity, and structural integrity of **4-Hydroxyphenylglyoxal hydrate**, a combination of analytical techniques is employed.

- High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A purity of $\geq 95\%$ is standard for commercially available reagents.[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and types of protons. The spectrum would show signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the geminal diol protons.
 - ^{13}C NMR: Confirms the carbon framework, showing distinct signals for the aromatic carbons, the ketone carbonyl carbon, and the hydrated aldehyde carbon.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include a broad O-H stretch from the phenolic and diol groups, a C=O stretch for the ketone, and various C-H and C=C stretches from the aromatic ring.[9][10]
- UV-Visible Spectroscopy: This technique can confirm the presence of the chromophoric phenyl ketone system and is useful for quantitative analysis.[9][11][12]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[13]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical validation of the compound.

Reactivity and Applications

The utility of **4-Hydroxyphenylglyoxal hydrate** stems from its dual reactivity. The glyoxal moiety is a highly selective reagent for the modification of arginine residues in proteins, while the phenolic hydroxyl group can be used for further chemical derivatization.

Key Applications

- Biochemical Research: It is widely used as a selective chemical probe to modify arginine residues in proteins and peptides.[4] This specific reaction with the guanidinium group of arginine under mild conditions is invaluable for studying enzyme active sites and protein structure-function relationships.[3][4]
- Pharmaceutical Development: The compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical agents and biologically active molecules.[3][14] Its structure is a building block for developing drugs targeting various diseases.[3][15]
- Analytical Chemistry: It functions as a derivatization reagent and an intermediate in analytical methods, aiding in the detection and quantification of biomolecules.[3][15]
- Material Science: **4-Hydroxyphenylglyoxal hydrate** finds applications in creating advanced materials, such as specialized coatings and polymers, where it can improve durability and functionality.[3][15]
- Cosmetic Formulations: Due to its antioxidant properties, it is sometimes incorporated into skincare products to promote skin health.[3][15]

Safety and Handling

According to the available Safety Data Sheets (SDS), **4-Hydroxyphenylglyoxal hydrate** presents several hazards that require careful handling.[5][16]

- Hazards:
 - Harmful if swallowed (H302).[5]
 - Causes skin irritation (H315).[5]
 - Causes serious eye irritation (H319).[5]

- May cause respiratory irritation (H335).[\[5\]](#)
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[\[5\]](#)
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[5\]](#)
 - First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[\[5\]](#)

Conclusion

4-Hydroxyphenylglyoxal hydrate is a cornerstone reagent with a well-defined physicochemical profile. Its stability in the hydrated form, coupled with a straightforward synthesis and versatile reactivity, makes it an indispensable tool for chemists and biologists. From elucidating protein function to serving as a scaffold for new pharmaceuticals, its impact is broad and significant. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- PrepChem.com.
- MySkinRecipes.
- G-Biosciences.
- Eureka Patents.
- Organic Syntheses. Glyoxal, phenyl-. [\[Link\]](#)
- PubChem. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568. [\[Link\]](#)
- DergiPark. Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. [\[Link\]](#)
- Wikipedia. Phenylglyoxal. [\[Link\]](#)
- National Institutes of Health.
- ResearchGate. Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. [\[Link\]](#)

- National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- YouTube. IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. [Link]
- PubMed. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. [Link].ncbi.nlm.nih.gov/16263223/

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. 4-HYDROXYPHENYLGlyoxal HYDRATE | 197447-05-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Hydroxyphenylglyoxal hydrate [myskinrecipes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phenylglyoxal compound and hydrate, preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lehigh.edu [lehigh.edu]

- 14. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. fishersci.se [fishersci.se]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Physicochemical Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171651#physicochemical-characteristics-of-4-hydroxyphenylglyoxal-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com